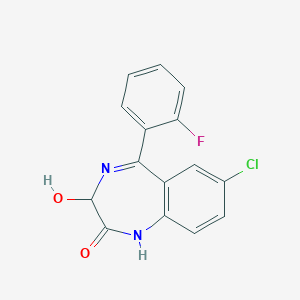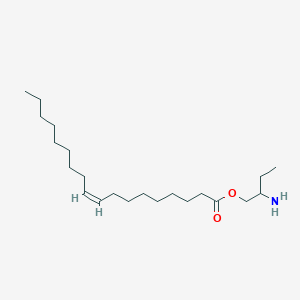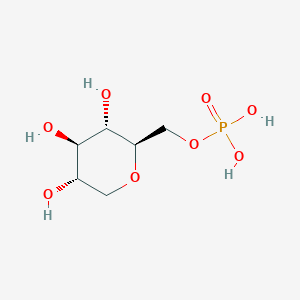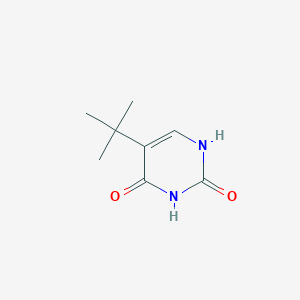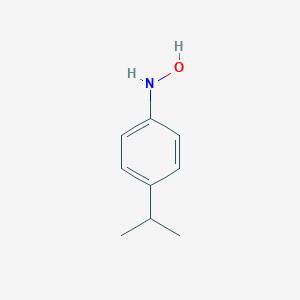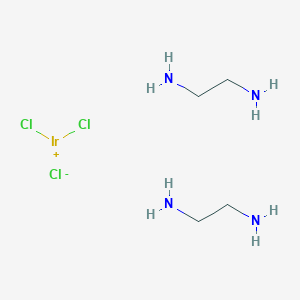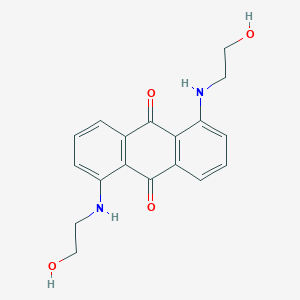
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione (BHAAQ) is a synthetic fluorescent probe used in biochemical and physiological research. It is a highly sensitive and selective probe for detecting reactive oxygen species (ROS) and has been widely used in various biological systems.
Wirkmechanismus
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is a fluorescent probe that reacts with ROS to produce a highly fluorescent product. The reaction mechanism involves the oxidation of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione by ROS to form a highly fluorescent compound. The fluorescence intensity of the product is directly proportional to the ROS concentration.
Biochemical and Physiological Effects:
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has been shown to have a negligible effect on the physiological and biochemical processes of cells and tissues. It does not interfere with the normal functioning of cells and tissues and is therefore considered a safe and reliable probe for detecting ROS.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has several advantages over other ROS probes. It has high sensitivity and selectivity for ROS and can detect ROS in real-time. It is also easy to use and does not require any special equipment. However, 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has some limitations. It is not suitable for long-term monitoring of ROS levels, and its fluorescence properties may change in the presence of other reactive molecules.
Zukünftige Richtungen
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has great potential for further research in the field of ROS detection. Some of the future directions for 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione research include:
1. Developing new derivatives of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione with improved sensitivity and selectivity for ROS.
2. Investigating the role of ROS in various biological processes using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione as a probe.
3. Developing new methods for the detection of ROS using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione.
4. Using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione to develop new diagnostic tools for diseases associated with oxidative stress.
5. Investigating the use of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione in drug discovery and development.
Conclusion:
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is a highly sensitive and selective fluorescent probe for detecting ROS in various biological systems. It has been extensively used in research to investigate the role of ROS in various physiological and pathological processes. 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has several advantages over other ROS probes, including high sensitivity and selectivity, ease of use, and safety. However, it also has some limitations, and further research is needed to develop new derivatives and methods for the detection of ROS.
Synthesemethoden
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione can be synthesized by the condensation reaction of 9,10-anthraquinone-2-sulfonic acid with 2-aminoethanol in the presence of a strong acid catalyst. The reaction proceeds smoothly under mild conditions, and the yield of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is high.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has been extensively used as a fluorescent probe to detect ROS in various biological systems. ROS are involved in many physiological and pathological processes, including aging, inflammation, and cancer. 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is highly sensitive to ROS and can be used to monitor ROS levels in real-time. It has been used to investigate the role of ROS in various biological processes, including oxidative stress, apoptosis, and autophagy.
Eigenschaften
CAS-Nummer |
15939-84-1 |
|---|---|
Produktname |
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione |
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
1,5-bis(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4/c21-9-7-19-13-5-1-3-11-15(13)18(24)12-4-2-6-14(20-8-10-22)16(12)17(11)23/h1-6,19-22H,7-10H2 |
InChI-Schlüssel |
NHCOLOILTUTOLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCO |
Kanonische SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
